2-Chloroethyl methyl ethenylphosphonate 2-Chloroethyl methyl ethenylphosphonate
Brand Name: Vulcanchem
CAS No.: 62516-51-2
VCID: VC19458723
InChI: InChI=1S/C5H10ClO3P/c1-3-10(7,8-2)9-5-4-6/h3H,1,4-5H2,2H3
SMILES:
Molecular Formula: C5H10ClO3P
Molecular Weight: 184.56 g/mol

2-Chloroethyl methyl ethenylphosphonate

CAS No.: 62516-51-2

Cat. No.: VC19458723

Molecular Formula: C5H10ClO3P

Molecular Weight: 184.56 g/mol

* For research use only. Not for human or veterinary use.

2-Chloroethyl methyl ethenylphosphonate - 62516-51-2

Specification

CAS No. 62516-51-2
Molecular Formula C5H10ClO3P
Molecular Weight 184.56 g/mol
IUPAC Name 1-chloro-2-[ethenyl(methoxy)phosphoryl]oxyethane
Standard InChI InChI=1S/C5H10ClO3P/c1-3-10(7,8-2)9-5-4-6/h3H,1,4-5H2,2H3
Standard InChI Key STJWNNKPGZJPFK-UHFFFAOYSA-N
Canonical SMILES COP(=O)(C=C)OCCCl

Introduction

Chemical Identity and Nomenclature

2-Chloroethyl methyl ethenylphosphonate (CAS: 4090-55-5; alternative CAS: 62516-51-2 ) is an organophosphorus compound characterized by its unique functional groups. Its systematic IUPAC name reflects the presence of a chloroethyl group, a methyl group, and an ethenylphosphonate moiety. The compound is recognized under multiple synonyms, including:

  • 2-Chloroethyl methyl ethenylphosphonate

  • DTXSID60807875

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number4090-55-5 (primary)
62516-51-2 (synonym)
Molecular FormulaC₅H₁₀ClO₃P
Molecular Weight184.55 g/mol (calculated)
Chemical ClassOrganophosphorus compound

Molecular Structure and Physicochemical Properties

The molecular structure of 2-chloroethyl methyl ethenylphosphonate comprises a phosphonate core bonded to a chloroethyl group, a methyl group, and an ethenyl (vinyl) group. This configuration confers reactivity suitable for applications in polymer chemistry and organic synthesis.

Synthetic Pathways and Production

  • Phosphorylation of chloroethanol derivatives using phosphonic acid precursors.

  • Michaelis-Arbuzov reactions involving halogenated ethers and trialkyl phosphites .

Industrial production likely follows Good Manufacturing Practices (GMP) to ensure purity, particularly for research-grade materials.

Applications in Research and Industry

Polymer Chemistry

The ethenyl group in 2-chloroethyl methyl ethenylphosphonate suggests utility as a monomer or crosslinker in flame-retardant polymers. Phosphonate groups are known to improve thermal stability and reduce flammability in polymeric materials .

Organic Synthesis

As a specialty reagent, this compound may serve as a phosphorylating agent in the synthesis of:

  • Bioactive molecules: Phosphonate analogs of pharmaceuticals.

  • Ligands for metal coordination: Due to the electron-donating phosphonate group.

Agricultural Chemistry

Organophosphorus compounds are historically significant in agrochemicals. While direct evidence is lacking, derivatives of 2-chloroethyl methyl ethenylphosphonate could theoretically act as precursors for herbicides or insecticides .

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